molecular formula C22H18N4O2 B3212812 N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)nicotinamide CAS No. 1105236-40-5

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)nicotinamide

Cat. No.: B3212812
CAS No.: 1105236-40-5
M. Wt: 370.4
InChI Key: BCJGZZVKYPNVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)nicotinamide is a quinazolinone derivative featuring a nicotinamide substituent at position 6, a methyl group at position 2, and a para-tolyl (p-tolyl) group at position 2. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes and receptors.

Properties

IUPAC Name

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-14-5-8-18(9-6-14)26-15(2)24-20-10-7-17(12-19(20)22(26)28)25-21(27)16-4-3-11-23-13-16/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJGZZVKYPNVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)nicotinamide typically involves the condensation of 2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazoline with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)nicotinamide would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Quinazolinone Derivatives

Substitutions at Position 6
  • Target Compound : The nicotinamide group at position 6 provides a pyridine ring, enabling hydrogen bonding and π-π stacking interactions.
  • (R)-2,3-Dihydroxy-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-8-yl)propanamide (24): Features a dihydroxypropanamide group at position 8 (vs. nicotinamide at position 6 in the target). Melting point: 291°C .
  • Claturafenib (BRAF inhibitor) : Contains a sulfonamide group at position 6 and a chloro-methyl-oxo-dihydroquinazolinyl core. The sulfonamide enhances kinase inhibition, but the absence of nicotinamide limits hydrogen-bonding diversity .
Substitutions at Position 3
  • Target Compound : The p-tolyl group at position 3 optimizes hydrophobic interactions. highlights that replacing the 4-methyl group on p-tolyl with bulkier substituents (e.g., 4-chloro, 4-bromo) reduces TNF-α inhibitory activity, underscoring the importance of the methyl group .
  • Compound 6a–o () : Features a phenyl group at position 3 instead of p-tolyl. The absence of the methyl group may reduce binding affinity in hydrophobic pockets .

Hybrid Structures: Thiazolidinone and Benzothiazole Derivatives

  • N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl) acetamides (6a–o): These hybrids incorporate a thioxothiazolidinone moiety, which introduces sulfur-based interactions. However, the sulfanyl group may reduce cell permeability compared to the target’s nicotinamide .
  • Nicotinamide-Benzothiazole Derivatives (6a–j, ): Replace the quinazolinone core with a benzothiazole ring.

Impact of the p-Tolyl Group

  • demonstrates that the p-tolyl group is critical for maintaining TNF-α inhibitory activity. Substitutions like 4-chloro or 4-bromo reduce potency by 10–50%, emphasizing the optimal balance of size and hydrophobicity provided by the methyl group .

Role of the Nicotinamide Moiety

  • Nicotinamide derivatives in exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), suggesting the target compound may share similar properties. However, the quinazolinone core could shift the activity toward anti-inflammatory or kinase-inhibitory pathways .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure R1 (Position 2) R2 (Position 3) R3 (Position 6) Biological Activity Key Feature Reference
Target Compound Quinazolinone Methyl p-Tolyl Nicotinamide Potential anti-inflammatory Optimized p-tolyl for binding -
Compound 24 () Quinazolinone Phenyl Phenyl Dihydroxypropanamide Undisclosed High solubility (m.p. 291°C)
Claturafenib () Quinazolinone Chloro, Methyl - Sulfonamide BRAF inhibition Kinase-targeting sulfonamide
Compound 6a–o () Quinazolinone-Thiazolidinone - Phenyl Sulfanyl acetamide Undisclosed Sulfur-based interactions
Nicotinamide-Benzothiazole () Benzothiazole - - Nicotinamide Antimicrobial Broad-spectrum activity

Biological Activity

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)nicotinamide is a synthetic compound belonging to the quinazolinone family, characterized by its unique structural features. This compound integrates a quinazolinone core with a p-tolyl substituent and nicotinamide, which may enhance its biological activity.

Structural Features

The molecular formula of this compound is C24H21N3O3C_{24}H_{21}N_3O_3. Its structure includes:

  • Quinazolinone Core : A bicyclic structure that contributes to the compound's biological properties.
  • P-Tolyl Group : A methyl-substituted phenyl group that can influence lipophilicity and receptor binding.
  • Nicotinamide Moiety : Known for its role in various biological processes, including energy metabolism and DNA repair.

Biological Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit a broad range of biological activities. These include:

  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, which have been observed in similar quinazolinone derivatives.
  • Antitumor Effects : Preliminary studies indicate growth inhibition against various tumor cell lines, although specific data for this compound requires empirical testing.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.

The proposed mechanism of action involves:

  • Enzyme Interaction : Binding to active or allosteric sites on target enzymes.
  • Receptor Modulation : Influencing signal transduction pathways through interaction with cellular receptors.

Synthesis and Preparation

The synthesis typically involves the condensation of 2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazoline with nicotinic acid derivatives, often using dehydrating agents like phosphorus oxychloride under reflux conditions. This multi-step process highlights the complexity and potential for optimization in industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.